(R)-1-(2-(3-(3,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl)ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDL 105212A is a small molecule drug initially developed by Hoechst Marion Roussel, Inc. It is a nonpeptide antagonist of neurokinin 1 and neurokinin 2 receptors, which are involved in various physiological processes, including pain transmission and inflammation . The compound has been studied for its potential therapeutic applications in immune system diseases and respiratory diseases, particularly asthma .
Preparation Methods
The synthesis of MDL 105212A involves several steps, starting with the preparation of key intermediatesThe specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
MDL 105212A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable tool for studying the structure-activity relationships of neurokinin receptor antagonists.
Biology: It is used in research to understand the role of neurokinin receptors in physiological and pathological processes.
Medicine: MDL 105212A has been investigated for its therapeutic potential in treating asthma and other respiratory diseases by inhibiting neurokinin-mediated responses
Industry: The compound’s unique properties make it a candidate for developing new drugs targeting neurokinin receptors.
Mechanism of Action
MDL 105212A exerts its effects by binding to neurokinin 1 and neurokinin 2 receptors, thereby blocking the action of endogenous neurokinins like substance P and neurokinin A . This antagonistic action prevents the activation of downstream signaling pathways involved in inflammation and pain transmission. The compound’s ability to inhibit these pathways makes it a potential therapeutic agent for conditions characterized by excessive neurokinin activity .
Comparison with Similar Compounds
MDL 105212A is unique in its dual antagonistic activity against both neurokinin 1 and neurokinin 2 receptors. Similar compounds include:
Aprepitant: A selective neurokinin 1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Saredutant: A neurokinin 2 receptor antagonist investigated for its potential antidepressant effects.
Compared to these compounds, MDL 105212A’s dual receptor antagonism provides a broader spectrum of activity, potentially offering therapeutic benefits in conditions involving multiple neurokinin receptors .
Properties
CAS No. |
167261-60-1 |
---|---|
Molecular Formula |
C34H40Cl3N3O5 |
Molecular Weight |
677.1 g/mol |
IUPAC Name |
1-[2-[(3R)-3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H39Cl2N3O5.ClH/c1-42-28-19-23(20-29(43-2)30(28)44-3)31(40)39-18-12-33(22-39,25-9-10-26(35)27(36)21-25)11-15-38-16-13-34(14-17-38,32(37)41)24-7-5-4-6-8-24;/h4-10,19-21H,11-18,22H2,1-3H3,(H2,37,41);1H/t33-;/m0./s1 |
InChI Key |
DAYXLOOGUORCMH-WAQYZQTGSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC[C@](C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |
Synonyms |
1-(2-(3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-pyrrolidin-3-yl)-ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride MDL 105,212A MDL 105212A MDL-105,212A MDL-105212A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.